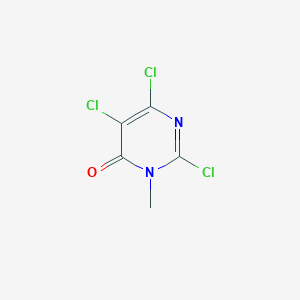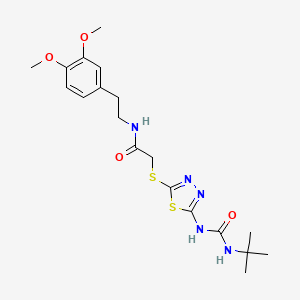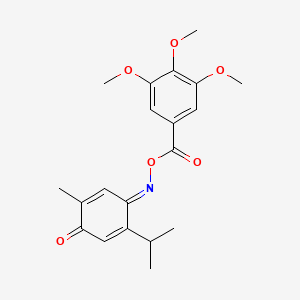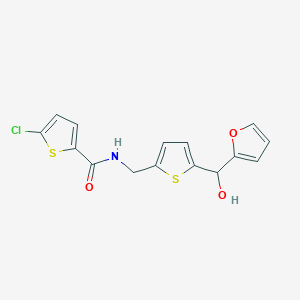![molecular formula C7H4BrClN2 B2367257 2-Bromo-6-chloro-1H-benzo[d]imidazole CAS No. 1388031-41-1](/img/structure/B2367257.png)
2-Bromo-6-chloro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of benzimidazole, featuring bromine and chlorine substituents at the 2 and 6 positions, respectively.
Mechanism of Action
Target of Action
Imidazole derivatives, which include 2-bromo-6-chloro-1h-benzo[d]imidazole, are known to be key components in functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-1H-benzo[d]imidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 2-amino-5-bromobenzonitrile with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The reaction is carried out under reflux conditions, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dehalogenated benzimidazole derivatives.
Scientific Research Applications
2-Bromo-6-chloro-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Comparison with Similar Compounds
2-Bromo-1H-benzimidazole: Lacks the chlorine substituent, leading to different chemical reactivity and biological activity.
6-Chloro-1H-benzimidazole: Lacks the bromine substituent, affecting its overall properties.
2,6-Dichloro-1H-benzimidazole: Contains two chlorine atoms instead of bromine and chlorine, resulting in distinct characteristics
Uniqueness: 2-Bromo-6-chloro-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine substituents, which confer specific electronic and steric properties.
Properties
IUPAC Name |
2-bromo-6-chloro-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGJEFWTVJXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)

![Spiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2367183.png)
![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2367185.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)



![benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2367193.png)


